tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H28N3O2 It is a derivative of piperidine and pyridine, featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of 2-(dimethylamino)pyridine with piperidine-1-carboxylate under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of substituted piperidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of new drugs or as a probe to study biochemical pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biochemical pathways is desired .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features make it valuable in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate
- tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate is unique due to the presence of both the dimethylamino group and the pyridine ring, which confer specific chemical properties and reactivity. This combination of functional groups makes it distinct from other similar compounds and valuable for various research and industrial applications .
Properties
Molecular Formula |
C17H27N3O2 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl 2-[2-(dimethylamino)pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-12-7-6-10-14(20)13-9-8-11-18-15(13)19(4)5/h8-9,11,14H,6-7,10,12H2,1-5H3 |
InChI Key |
VBMZHBURMXNOFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)N(C)C |
Origin of Product |
United States |
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